Rac Clopidogrel-13C,d3 Hydrogen Sulfate is a synthetic compound that serves as a labeled version of Clopidogrel, an antithrombotic agent widely used in clinical settings to prevent thrombotic events. The compound is particularly valuable in scientific research due to its isotopic labeling, which allows for enhanced tracking of pharmacokinetics and metabolic studies. It is classified under the category of thienopyridine derivatives and has the chemical formula with a specific identifier of CAS 1246814-55-0.
The synthesis of Rac Clopidogrel-13C,d3 Hydrogen Sulfate involves several key steps:
These methods ensure high purity and yield, which are essential for both research and therapeutic applications. Industrial production typically mirrors laboratory techniques but is scaled up to meet demand while maintaining quality standards .
Rac Clopidogrel-13C,d3 Hydrogen Sulfate features a complex molecular structure characterized by the presence of a thienopyridine ring system. The incorporation of deuterium and carbon-13 isotopes allows for distinct tracking in metabolic studies. The structural formula can be represented as follows:
The compound's unique isotopic labeling facilitates research into its pharmacological properties and interactions within biological systems .
Rac Clopidogrel-13C,d3 Hydrogen Sulfate can participate in various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The products formed depend on the specific conditions and reagents used in each reaction .
The primary mechanism of action for Rac Clopidogrel-13C,d3 Hydrogen Sulfate involves its role as an irreversible inhibitor of the P2Y12 receptor, which is crucial in platelet aggregation processes. By binding selectively to this receptor, it effectively disrupts normal biochemical pathways that lead to blood clot formation. This action is particularly significant for patients at risk of cardiovascular events, as it helps prevent thrombotic complications.
Rac Clopidogrel-13C,d3 Hydrogen Sulfate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves under different experimental conditions and its applicability in various research contexts .
Rac Clopidogrel-13C,d3 Hydrogen Sulfate has diverse applications across several scientific fields:
This compound's unique properties make it an invaluable tool for researchers aiming to advance knowledge in pharmacology, medicinal chemistry, and related fields.
Thienopyridine derivatives represent a critical class of antithrombotic agents, with clopidogrel serving as the structural archetype for numerous analogs and isotopically labeled variants. The molecular architecture of rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate consists of a racemic mixture featuring a signature thieno[3,2-c]pyridine core linked to a 2-chlorophenyl group through an acetate bridge. This complex is stabilized as a hydrogen sulfate salt, enhancing its solubility and stability for research applications. The isotopic modifications occur at the methyl ester moiety, where three hydrogen atoms are replaced with deuterium (²H or D) and a ¹³C atom is incorporated at the carbonyl carbon position. These strategic substitutions maintain the molecule's steric and electronic properties while enabling precise tracking capabilities [3] .
Table 1: Molecular Characterization of rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate
Property | Specification |
---|---|
IUPAC Name | Sulfuric acid;trideuterio(1¹³C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
Molecular Formula | ¹³CC₁₅H₁₅D₃ClNO₂S · H₂SO₄ |
Molecular Weight | 423.91 g/mol |
Canonical SMILES | [2H]13C([2H])OC(=O)C(N1CCc2sccc2C1)c3ccccc3Cl.OS(=O)(=O)O |
CAS Registry Numbers | 1246814-55-0 (primary); 1219274-96-0 (alternate) |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
Isotopic Composition | ¹³C at methyl carbon; Deuterium at methyl group |
The racemic nature of this compound distinguishes it from the therapeutically administered single enantiomer (clopidogrel bisulfate), providing researchers with a tool to investigate stereoselective metabolic pathways and enzyme interactions. The structural integrity of the pharmacophore ensures retention of the primary biological function: irreversible antagonism of the platelet P2Y12 receptor. This binding disrupts ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, ultimately inhibiting platelet aggregation—a mechanism preserved despite isotopic substitutions [10].
Table 2: Structural Analogs of rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate
Compound | Structural Type | Distinguishing Features |
---|---|---|
Clopidogrel Bisulfate | Thienopyridine | Non-deuterated therapeutic form; single enantiomer |
Prasugrel Hydrochloride | Thienopyridine | Enhanced metabolic activation; greater potency |
Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible binding; non-prodrug mechanism |
rac-Clopidogrel-d₄ Hydrogen Sulfate | Deuterated Thienopyridine | Quadruple deuterium substitution; no ¹³C label |
Isotopic labeling with stable isotopes like ¹³C and deuterium has revolutionized drug development by enabling precise tracking of molecular fate without altering chemical or biological properties. Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass of protium, exhibits nearly identical atomic radius but forms stronger covalent bonds (C-²H vs. C-¹H). This kinetic isotope effect (KIE) strategically slows metabolic cleavage at specific molecular sites, potentially extending half-life at designated positions without altering target interactions. Simultaneously, ¹³C (natural abundance ~1.1%) provides an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy due to its magnetic spin properties, allowing researchers to map metabolic pathways through isotopic enrichment patterns in excreted metabolites [7].
The dual isotopic approach in rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate serves multiple advanced research applications:
Table 3: Research Applications Enabled by Isotopic Labeling
Application Domain | Deuterium Contribution | ¹³C Contribution |
---|---|---|
ADME Studies | Metabolic soft spot identification | Carbon flux mapping |
Quantitative Bioanalysis | Internal standard development | Tracer studies in complex matrices |
Reaction Mechanism Analysis | Kinetic isotope effect measurements | NMR-visible reaction intermediates |
Drug-Drug Interactions | Enzyme inhibition characterization | Pathway-specific interaction studies |
The synthetic pathway for dual-labeled clopidogrel derivatives involves sophisticated isotopic chemistry. Initial preparation of deuterated methyl iodide (C²H₃I) serves as the isotopic source for ester formation. The thienopyridine core is constructed through multistep cyclization, followed by stereoselective α-arylation. The final sulfation employs sulfur trioxide complexes under anhydrous conditions to yield the hydrogen sulfate salt. Critical quality control utilizes LC-MS/MS with detection of characteristic mass transitions: m/z 423.0486 → 354.0 for the labeled compound versus 321.82 → 212.0 for unlabeled clopidogrel [3] [7].
The development of isotopically labeled clopidogrel derivatives addresses critical challenges in antithrombotic research, particularly concerning clopidogrel's complex metabolic activation pathway. As a prodrug requiring hepatic bioactivation, clopidogrel exhibits significant interindividual variability in therapeutic response—approximately 30% of patients display inadequate platelet inhibition ("clopidogrel resistance"). The rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate serves as an indispensable tool for dissecting this variability through advanced analytical methods [10].
Pharmacological Research Applications:
Analytical Chemistry Advancements:The implementation of HPLC-MS/MS methods with isotopically labeled internal standards represents the gold standard for clopidogrel research. rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate serves as the ideal internal standard due to:
A recent feline pharmacokinetic study demonstrated the critical analytical utility of this compound. Researchers employed rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate as internal standard to quantify clopidogrel and its metabolites in plasma. The method achieved exceptional precision (≤7% RSD) and accuracy (≤17.9%), enabling the first comprehensive pharmacokinetic analysis in this species. Notably, the labeled standard facilitated simultaneous quantification of the unstable active metabolite (CAM) through BMAP stabilization, overcoming a longstanding analytical challenge in veterinary cardiology research [10].
Table 4: Key Pharmacological Research Findings Enabled by Isotopic Labeling
Research Domain | Breakthrough Enabled | Analytical Method |
---|---|---|
Active Metabolite Detection | Quantification of nanomolar H4 isomer | BMAP derivatization + LC-MS/MS |
Pharmacogenomic Correlations | CYP2C19 polymorphism impact on activation | Isotope dilution mass spectrometry |
Drug-Drug Interactions | PPIs inhibition of metabolic activation | Dual-isotope tracer studies |
Interspecies Metabolism | Feline vs. human metabolic pathway comparison | Cross-species LC-MS/MS validation |
Mechanistic Insights into Platelet Biology:Beyond metabolic studies, this isotopically labeled compound illuminates fundamental aspects of platelet ADP receptor dynamics. Researchers have employed it to:
These applications collectively address the core challenge of clopidogrel response variability, informing personalized antiplatelet strategies and next-generation drug design. The dual isotopic label provides an indispensable toolkit for elucidating the complex interplay between metabolic genetics, platelet biology, and clinical outcomes in cardiovascular disease [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2